molecular formula C9H10O5 B1223008 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid CAS No. 22681-72-7

2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B1223008
CAS No.: 22681-72-7
M. Wt: 198.17 g/mol
InChI Key: NDGMYGNFKSMYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Danshensu has been found to interact with several targets. In the context of Ankylosing Spondylitis (AS), a chronic inflammatory disease, Danshensu targets were identified in four drugs-genes databases . The main signaling pathways associated with these targets were the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways . In another study, it was found that Danshensu displayed agonistic activity towards GPR35 .

Mode of Action

Danshensu interacts with its targets resulting in various changes. For instance, in the case of AS, a low concentration of tumor necrosis factor (TNF)-α promoted the differentiation of osteoblasts; this was inhibited by Danshensu . Danshensu also has antioxidant, anti-inflammatory, and anti-platelet aggregation activities .

Biochemical Pathways

Danshensu affects several biochemical pathways. In the treatment of Doxorubicin-induced cardiotoxicity, the network pharmacology results indicate that CAT, SOD, GPX1, IL-6, TNF, BAX, BCL-2, and CASP3 play an important role in this process, and Keap1 is the main target of DOX-induced cardiac oxidative stress . The Keap1-Nrf2/NQO1 pathway was confirmed by animal experiments .

Pharmacokinetics

Danshensu exhibits linear pharmacokinetics in the dose range of 15–60 mg/kg . It is poorly absorbed after oral administration, with an absolute bioavailability of 13.72% . This suggests that Danshensu could be developed as an injection due to its poor oral bioavailability .

Result of Action

The molecular and cellular effects of Danshensu’s action are diverse. In the context of AS, Danshensu exerts an anti-osteogenic effect via suppression of JNK and ERK signaling . In the treatment of Doxorubicin-induced cardiotoxicity, Danshensu effectively reduced oxidative stress, inflammation, and apoptosis in the damaged heart .

Action Environment

The action, efficacy, and stability of Danshensu can be influenced by environmental factors. It is known that Danshensu is sensitive to air or alkaline conditions and oxidizes, polymerizes, and darkens on exposure .

Biochemical Analysis

Biochemical Properties

Danshensu plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Danshensu has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS). By inhibiting this enzyme, Danshensu reduces oxidative stress in cells . Additionally, Danshensu interacts with nitric oxide synthase, enhancing the production of nitric oxide, which is crucial for vasodilation and cardiovascular health . The compound also binds to proteins such as albumin, which aids in its transport and distribution within the body .

Cellular Effects

Danshensu exerts various effects on different cell types and cellular processes. In neuronal cells, Danshensu has been shown to protect against oxidative stress-induced damage by reducing ROS levels and enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase . In endothelial cells, Danshensu promotes cell survival and inhibits apoptosis by modulating the PI3K/AKT signaling pathway . Furthermore, Danshensu influences gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of Danshensu involves several pathways. Danshensu exerts its effects primarily through its antioxidant properties. It activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 and glutathione S-transferase . Danshensu also inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and enzymes . Additionally, Danshensu interacts with the Sirt1/FoxO1/Rab7 signaling pathway, enhancing autophagy and reducing oxidative stress in cardiomyocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Danshensu have been observed to change over time. Danshensu is relatively stable under neutral conditions but can degrade under acidic or alkaline conditions . Long-term studies have shown that Danshensu maintains its antioxidant and anti-inflammatory properties over extended periods . Prolonged exposure to air or light can lead to oxidation and polymerization, reducing its efficacy .

Dosage Effects in Animal Models

The effects of Danshensu vary with different dosages in animal models. At low doses, Danshensu exhibits significant neuroprotective and cardioprotective effects without any adverse effects . At higher doses, Danshensu can cause toxicity, leading to liver and kidney damage . The therapeutic window for Danshensu is relatively wide, but it is crucial to determine the optimal dosage to maximize its benefits while minimizing potential risks .

Metabolic Pathways

Danshensu is involved in several metabolic pathways. It undergoes phase II metabolism, primarily through methylation, sulfation, and acetylation . The major metabolites of Danshensu include methylated and sulfated derivatives, which are excreted primarily through urine . Danshensu also influences metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Danshensu is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins such as albumin, facilitating its transport in the bloodstream . Danshensu is distributed to various tissues, including the heart, liver, kidneys, and brain . The compound is also taken up by endothelial cells through specific transporters, enhancing its bioavailability and therapeutic effects .

Subcellular Localization

Danshensu exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects . Danshensu also targets the endoplasmic reticulum, where it modulates protein folding and reduces endoplasmic reticulum stress . Post-translational modifications, such as phosphorylation, play a role in directing Danshensu to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(3,4-Dihydroxyphenyl)lactic acid typically involves the hydroxylation of phenylpropanoic acid derivatives. One common method includes the use of chemical reagents such as hydrogen peroxide and acetic acid under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of alpha-(3,4-Dihydroxyphenyl)lactic acid often involves biotechnological approaches, including the use of microbial fermentation. This method leverages the metabolic pathways of specific microorganisms to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, tyrosinase enzyme.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sulfuric acid, hydrochloric acid.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Comparison with Similar Compounds

Uniqueness: alpha-(3,4-Dihydroxyphenyl)lactic acid is unique due to its dual hydroxyl groups on the phenyl ring and the lactic acid moiety, which confer both antioxidant and anti-inflammatory properties. This combination is not commonly found in other similar compounds, making it particularly effective in various therapeutic applications .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-9(14,8(12)13)5-2-3-6(10)7(11)4-5/h2-4,10-11,14H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGMYGNFKSMYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945346
Record name 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22681-72-7
Record name alpha-(3,4-Dihydroxyphenyl)lactic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022681727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 4
2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 5
2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 6
2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
Customer
Q & A

Q1: How does Danshensu exert its cardiovascular protective effects?

A1: Studies indicate that Danshensu exhibits cardiovascular protection through multiple mechanisms, including:

  • Vasodilation: Danshensu can activate calcium-activated potassium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. [, ]
  • Anti-hypertension: In spontaneously hypertensive rats, Danshensu has been shown to lower blood pressure, reduce cardiac hypertrophy, and decrease the incidence of arrhythmias. [, ]
  • Anti-thrombotic effects: Danshensu demonstrates anti-platelet aggregation and anti-thrombotic properties, potentially by inhibiting cyclooxygenase-2 (COX-2) and modulating the balance of thromboxane A2 (TXA2) and prostacyclin (PGI2). []

Q2: What is the role of Danshensu in cancer treatment?

A2: Danshensu exhibits anti-tumor effects in various cancer models, including lung, colon, liver, and oral cancer. Some of the proposed mechanisms include:

  • Inhibition of tumor cell proliferation and metastasis: Danshensu has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. [, , , ]
  • Enhancement of chemosensitivity: Studies suggest that Danshensu can enhance the sensitivity of cancer cells to chemotherapeutic agents like Doxorubicin and Oxaliplatin. [, , ]
  • Regulation of signaling pathways: Danshensu has been implicated in modulating various signaling pathways involved in cancer cell survival, proliferation, and metastasis, including the PI3K/Akt, TGF-β/Smad, and p38 MAPK pathways. [, , , ]

Q3: How does Danshensu impact the nervous system?

A3: Research suggests that Danshensu possesses neuroprotective properties, potentially through the following mechanisms:

  • Anti-inflammatory effects: Danshensu can attenuate neuroinflammation by reducing the production of pro-inflammatory cytokines. [, , ]
  • Antioxidant activity: Danshensu can scavenge reactive oxygen species (ROS) and protect neurons from oxidative stress. [, , ]
  • Modulation of signaling pathways: Danshensu has been shown to regulate signaling pathways involved in neuronal survival and inflammation, such as the TLR4/NF-κB and Nrf2/HO-1 pathways. []

Q4: What is the bioavailability of Danshensu?

A4: Danshensu exhibits relatively low oral bioavailability, estimated to be around 9.53% in rats. [] This suggests that it is poorly absorbed from the gastrointestinal tract.

Q5: How is Danshensu metabolized and excreted?

A5: Following intravenous administration in rats, approximately 46.99% of Danshensu is excreted unchanged in urine, with a smaller proportion (1.16%) excreted in feces. [] The main metabolic pathways involve phase II reactions, including methylation, sulfation, and acetylation. []

Q6: Does Danshensu cross the blood-brain barrier?

A6: Yes, Danshensu can cross the blood-brain barrier, and this process appears to be influenced by P-glycoprotein (P-gp), an efflux transporter. [] Inhibition of P-gp has been shown to increase Danshensu concentrations in the brain. []

Q7: Are there any known drug interactions with Danshensu?

A7: Yes, Danshensu has been shown to interact with certain drugs:

  • Irbesartan: Danshensu can increase the systemic exposure of Irbesartan by inhibiting its metabolism by CYP2C9, a drug-metabolizing enzyme. []
  • Rosuvastatin: Danshensu can inhibit the uptake of Rosuvastatin by hepatocytes, potentially leading to increased Rosuvastatin levels. [] This interaction seems to be mediated by organic anion transporting polypeptide 1B1 (OATP1B1), a transporter protein. []

Q8: What is known about the safety profile of Danshensu?

A8: While generally considered safe, research suggests that long-term use of high doses of Danshensu should be approached with caution. Some studies have reported potential adverse effects, including:

  • Bleeding risk: While not observed in all studies, prolonged use of Danshensu, especially at high doses, might increase the risk of bleeding in some cases. []
  • Drug interactions: As mentioned earlier, Danshensu can interact with certain drugs, potentially altering their pharmacokinetics and increasing the risk of adverse effects. [, ]

Q9: What strategies can be used to improve the bioavailability of Danshensu?

A9: Several approaches have been explored to enhance the bioavailability and therapeutic efficacy of Danshensu, including:

  • Phospholipid complexation: Formulating Danshensu as a phospholipid complex has been shown to significantly increase its oral bioavailability in rats. []
  • Sustained-release formulations: The development of sustained-release pellets of Danshensu has demonstrated prolonged drug release and improved bioavailability in rabbits. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.